Cerium dioxide

Heterogeneous Catalysis CO Oxidation Oxygen Storage Capacity

Generic cerium oxide procurement fails for specialized applications due to varying OSC and defect chemistry. Specify exact formulation for optimal performance: For Three-Way Catalysts (TWC), procure Zr-doped ceria (e.g., Ce₀.₆₃Zr₀.₃₇O₂) to maximize OSC at 400 °C; for UV filters, use 10-50 nm CeO₂ nanoparticles with surface coating to suppress ROS generation vs. TiO₂/ZnO; for in vivo antioxidant studies, demand high Ce³⁺ fraction (~62%, Ce³⁺/Ce⁴⁺ > 1) to maintain SOD/catalase activity in phosphate-rich media. Bulk and custom orders available.

Molecular Formula CeO2
Molecular Weight 172.115 g/mol
CAS No. 1306-38-3
Cat. No. B072800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium dioxide
CAS1306-38-3
Synonymsceric oxide
ceric oxide (Ce2O3)
ceric oxide (CeO)
cerium dioxide
cerium oxide
cerium oxide (CeO2)
nanoceria
Molecular FormulaCeO2
Molecular Weight172.115 g/mol
Structural Identifiers
SMILESO=[Ce]=O
InChIInChI=1S/Ce.2O
InChIKeyCETPSERCERDGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Dioxide Physical & Chemical Properties


Cerium dioxide (CeO₂, CAS 1306-38-3) is an inorganic rare-earth oxide with a fluorite crystal structure, characterized by a high melting point of 2600°C, a density of approximately 7.13 g/cm³, and insolubility in water [1]. It is a pale yellow powder that is stable under ambient conditions but can absorb carbon dioxide from the air [1]. This guide focuses on the specific, quantifiable performance differentiators of CeO₂ against its closest industrial analogs to inform scientific procurement and process optimization.

Thermal Stability High-temperature tolerance for catalysis and coatings
Redox Activity Ce³⁺/Ce⁴⁺ mixed valence supports oxygen storage and radical scavenging
Insoluble Matrix Water-insoluble oxide for heterogeneous catalysis and CMP

Why Generic Cerium Dioxide Substitution Fails


Substituting cerium dioxide with a generic 'cerium oxide' or a close analog like lanthanum oxide (La₂O₃), titanium dioxide (TiO₂), or zirconium dioxide (ZrO₂) is not a viable industrial strategy due to significant, application-specific performance differences [1][2]. Generic substitution fails because CeO₂'s unique value is derived from its specific physicochemical properties—such as its oxygen storage capacity (OSC), mixed Ce³⁺/Ce⁴⁺ valence states, high refractive index, and strong UV absorption—which are not matched by other oxides [3][4]. For instance, while ZrO₂ can be used to enhance CeO₂'s OSC, its standalone performance is inferior [1]. Similarly, the specific particle size, morphology, and defect chemistry of CeO₂ directly control its catalytic activity, CMP removal rate, and antioxidant mimetic behavior, making precise specification, not generic replacement, a procurement necessity [4]. The following evidence demonstrates exactly where CeO₂ delivers quantifiable advantages.

ZrO₂ as Standalone Oxygen storage capacity and redox behavior may differ significantly
TiO₂ / ZnO in UV Roles Higher photocatalytic ROS generation may alter endpoint response
La₂O₃ Substitution Crystal chemistry and OSC not comparable; property mismatch likely

Cerium Dioxide Quantitative Evidence


Cu-Doping Effect on CO Oxidation and OSC

Undoped CeO₂ exhibits a significantly higher T₅₀ (315 °C) and T₉₀ (411 °C) for CO oxidation compared to Cu-doped variants. For example, a Cu₀.₁Ce catalyst (Cu/Ce ratio of 0.1) achieves a T₅₀ of just 59 °C and a T₉₀ of 92 °C [1]. This 256 °C reduction in T₅₀ is directly linked to the enhanced oxygen storage capacity (OSC) and reducibility of the doped material, as evidenced by a H₂ consumption of 1.58 mmol g⁻¹ for Cu₀.₁Ce versus no detectable consumption for pure CeO₂ [1]. This data demonstrates that pure CeO₂ is not the optimal choice for low-temperature CO oxidation; doping is required for high performance.

CO Oxidation T₅₀
Head-to-head
ΔT₅₀ = 256°C
Cu-doped vs undoped CeO₂
Cu doping reduces T₅₀; supports low-temperature activity screening
H₂ consumption: 1.58 mmol/g (doped) vs none (pure)
Heterogeneous Catalysis CO Oxidation Oxygen Storage Capacity

Zr-Doped CeO2: Oxygen Storage & CO Oxidation

While pure CeO₂ provides baseline oxygen storage, its capacity is significantly enhanced by doping with zirconium. A Ce₀.₆₃Zr₀.₃₇O₂ solid solution exhibits the largest oxygen storage capacity (OSC) at 400 °C and the highest reactivity in O₂ exchange among the tested compositions [1]. Furthermore, a linear correlation exists between the complete OSC (OSCc) at 430 °C and the CO oxidation activity at the same temperature for CexZr₁₋xO₂ materials [1]. This indicates that for applications demanding maximum and stable OSC, such as in three-way catalysts, a zirconia-doped ceria is required, and pure CeO₂ is insufficient.

OSC at 400°C
Head-to-head
Ce₀.₆₃Zr₀.₃₇O₂
Ranked 1st
Zr-doped ceria provides highest OSC among tested compositions
Linear OSC–CO oxidation correlation at 430°C
Automotive Catalysis Three-Way Catalyst Oxygen Storage

UV Shielding & Photocatalysis: CeO2 vs. ZnO and TiO2

CeO₂ demonstrates comparable UV shielding to ZnO and TiO₂ but with significantly reduced photocatalytic activity, which is a major drawback of the latter two [1]. In photocatalytic degradation of Eosin Y (EY) under solar light, CeO₂ achieved 99% degradation in 90 minutes [2]. In contrast, ZnO achieved 92% degradation under a 15W UV lamp in the same time [2]. While CeO₂ can be an active photocatalyst under specific conditions, its lower band gap and unique redox chemistry result in different performance compared to ZnO and TiO₂. Crucially, in natural seawater, CeO₂ was shown to *reduce* the degradation of an organic probe, whereas ZnO and TiO₂ increased degradation [3]. This lower unintended reactivity is a key differentiator for applications like sunscreens, where photocatalytic generation of reactive oxygen species (ROS) is undesirable.

EY Photodegradation
Cross-study
CeO₂: 99% (solar)
ZnO: 92% (UV)
Lower unintended photoactivity in seawater reported
Different light sources; compare with caution
Sunscreen UV Protection Photocatalysis

CeO2 vs. Silica Slurries: CMP Planarization

For 32 nm shallow trench isolation (STI) CMP, a ceria-based high-selectivity slurry is compared with a silica-based non-selective slurry [1]. The ceria-based slurry exhibits a polish rate that declines rapidly with time, while the silica-based slurry maintains a sustained intermediate rate [1]. Critically, the planarization efficiency of the silica-based slurry is superior to the ceria-based slurry, as indicated by differences in active and field oxide removal rates and the final step-height [1]. Furthermore, the ceria-based slurry exhibits a rate deviation more than four times larger than the silica-based slurry, and tends to cause more scratches [1]. This indicates that while ceria offers high selectivity, silica provides better planarization uniformity and process consistency for this specific 32 nm node application.

CMP Rate Deviation
Head-to-head
>4× higher
ceria vs silica slurry
Ceria-based slurry shows larger deviation; silica may support higher uniformity
Higher scratch rate reported for ceria slurry
Chemical Mechanical Planarization CMP Slurry Semiconductor Manufacturing

SOD vs. Catalase Mimetic Activity of Nanoceria

The antioxidant mechanism of nanoceria is not fixed; it switches between superoxide dismutase (SOD) and catalase (CAT) mimetic activities depending on the Ce³⁺/Ce⁴⁺ ratio [1]. A higher Ce³⁺ fraction favors SOD mimetic activity (scavenging superoxide radicals), while a higher Ce⁴⁺ fraction favors catalase mimetic activity (decomposing hydrogen peroxide) [1]. This is a crucial differentiation from other antioxidant nanomaterials like certain metal oxides. Furthermore, standard nanoceria formulations often lose their SOD mimetic activity in phosphate-rich biological media [2]. A specific CNP formulation (12 ± 2 nm, Ce³⁺ ~62%, Ce³⁺/Ce⁴⁺ > 1) has been engineered to maintain both SOD and catalase mimetic activity even in the presence of phosphate [2]. This demonstrates that the redox state and formulation stability are key procurement specifications for biomedical use.

Redox State Control
Class-level
Ce³⁺ ~62%
Ce³⁺/Ce⁴⁺ > 1
Ce³⁺ fraction and ratio dictate SOD vs catalase mimetic activity
Phosphate tolerance requires engineered formulation
Nanomedicine Antioxidant Reactive Oxygen Species

Cerium Dioxide Procurement Scenarios


Automotive Three-Way Catalysts (TWC)

For this application, do NOT procure pure CeO₂. The evidence clearly shows that pure CeO₂ has insufficient oxygen storage capacity (OSC) for modern TWC requirements [4]. Instead, specify a zirconia-doped ceria (CeₓZr₁₋ₓO₂) with an optimal composition like Ce₀.₆₃Zr₀.₃₇O₂ to maximize OSC and thermal stability, as this formulation provides the largest OSC at 400°C [2]. The procurement specification should include the Ce:Zr ratio, surface area, and phase purity to ensure optimal catalyst support performance and longevity under high-temperature cycling.

Sunscreen with Low Photocatalytic Activity

The evidence demonstrates that TiO₂ and ZnO, while excellent UV filters, generate reactive oxygen species (ROS) under UV exposure, which can damage skin cells [4]. For a sunscreen aiming to minimize this side-effect, specify CeO₂ nanoparticles [2]. The procurement should focus on particle size distribution (e.g., 10-50 nm) and surface coating to ensure stable dispersion and minimal photocatalytic activity, as CeO₂ can reduce unintended degradation of organic compounds in aqueous environments compared to ZnO and TiO₂ [3].

STI CMP Planarization

When choosing between a ceria-based and a silica-based slurry for 32 nm shallow trench isolation (STI) CMP, the evidence indicates a key trade-off [4]. While ceria slurries provide high oxide-to-nitride selectivity, they exhibit a rapid polish rate decline and significantly poorer process uniformity (rate deviation >4x higher than silica) and higher defectivity (more scratches) [4]. Therefore, if the manufacturing priority is maximum planarization uniformity, low defectivity, and consistent lot-to-lot performance, the evidence strongly supports procuring a silica-based slurry instead of a ceria-based one for this specific 32 nm application [4].

In Vivo Antioxidant Study in Phosphate-Rich Media

The evidence shows that standard nanoceria formulations lose their superoxide dismutase (SOD) mimetic activity in phosphate-rich biological fluids [4]. For an in vivo study requiring robust and sustained antioxidant activity, procurement must specify a specially formulated CNP with a high Ce³⁺ fraction (~62%, Ce³⁺/Ce⁴⁺ > 1) that is engineered to maintain both SOD and catalase mimetic activities in the presence of phosphate [4]. Simply ordering 'cerium oxide nanoparticles' will likely result in a material that is ineffective in the target biological system.

Application
Selection Property
Validation Focus
Automotive TWC
Zr-doped ceria composition (Ce:Zr ratio, surface area)
OSC and thermal stability under cycling
Sunscreen (Low Photoactivity)
Particle size distribution, surface coating
Reduced ROS generation vs TiO₂/ZnO
STI CMP Planarization
Ceria-based vs silica-based slurry selectivity
Planarization uniformity and defectivity (scratches)
In Vivo Antioxidant Study
Ce³⁺/Ce⁴⁺ ratio, phosphate-tolerant formulation
Maintained SOD/catalase activity in biological media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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